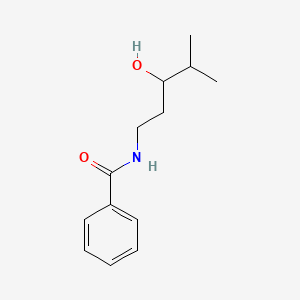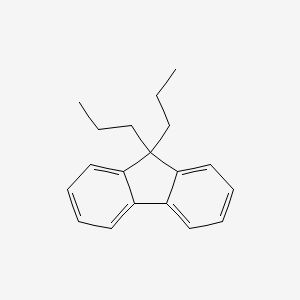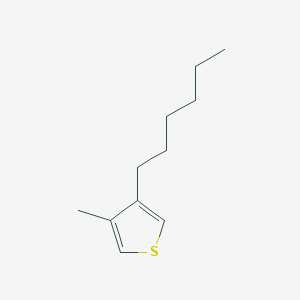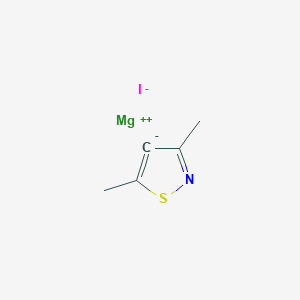
magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide typically involves the reaction of 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium iodide. One common method is to react 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium chloride and then treat the resulting product with iodine to form the iodide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of magnesium and iodide ions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4H-1,2-thiazol-4-ide: Lacks the magnesium and iodide ions, resulting in different chemical properties and applications.
Magnesium thiazole derivatives: Other derivatives with different substituents on the thiazole ring.
Iodide-containing thiazoles: Compounds with iodide ions but different core structures.
Uniqueness
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is unique due to the combination of magnesium and iodide ions with the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
113234-28-9 |
|---|---|
Formule moléculaire |
C5H6IMgNS |
Poids moléculaire |
263.39 g/mol |
Nom IUPAC |
magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide |
InChI |
InChI=1S/C5H6NS.HI.Mg/c1-4-3-5(2)7-6-4;;/h1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MELWWJQAJFORQW-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C(=NS1)C.[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


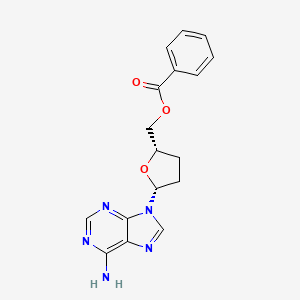
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
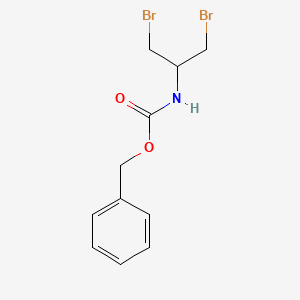




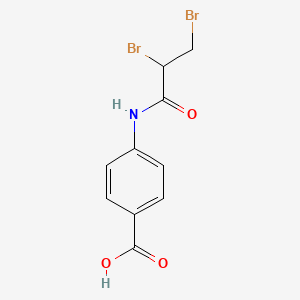

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
